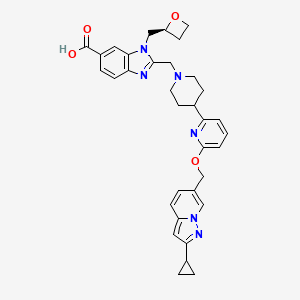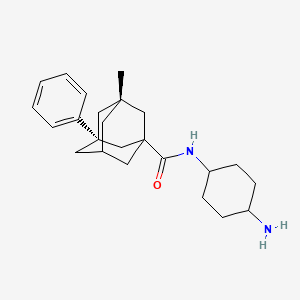
Antiviral agent 27
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antiviral agent 27 is a synthetic compound known for its broad-spectrum antiviral properties. It has shown efficacy against a variety of viruses, making it a valuable candidate in the development of antiviral therapies. The compound is part of a class of molecules that inhibit viral replication by targeting specific viral enzymes and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 27 involves multiple steps, starting from readily available precursors. The process includes:
Complexation-driven selective acyl migration/oxidation: This step involves the selective migration of acyl groups followed by oxidation.
BSA-mediated cyclization to anhydrouridine: This step uses N,O-bis(trimethylsilyl)acetamide (BSA) to facilitate cyclization.
Hydrochlorination using FeCl3/TMDSO: Ferric chloride and tetramethyldisiloxane are used for hydrochlorination.
Dynamic stereoselective phosphoramidation: This step employs a chiral nucleophilic catalyst to achieve stereoselectivity.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process ensures high yield and purity, making it suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Antiviral agent 27 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Antiviral agent 27 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand viral replication and host-virus interactions.
Industry: Utilized in the development of antiviral coatings and materials.
Mechanism of Action
The mechanism of action of antiviral agent 27 involves the inhibition of viral replication. The compound targets viral enzymes such as polymerases and proteases, preventing the synthesis of viral RNA or DNA. This inhibition disrupts the viral life cycle, reducing the ability of the virus to infect host cells .
Comparison with Similar Compounds
Isatin derivatives: Known for their broad-spectrum antiviral properties.
Nucleoside analogs: Such as acyclovir, which selectively inhibit viral DNA polymerases.
Uniqueness: Antiviral agent 27 stands out due to its high efficacy and broad-spectrum activity. Unlike some similar compounds, it has shown effectiveness against a wider range of viruses, making it a versatile candidate for antiviral therapy development.
Properties
Molecular Formula |
C24H34N2O |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(3R,5R)-N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide |
InChI |
InChI=1S/C24H34N2O/c1-22-11-17-12-23(14-22,18-5-3-2-4-6-18)16-24(13-17,15-22)21(27)26-20-9-7-19(25)8-10-20/h2-6,17,19-20H,7-16,25H2,1H3,(H,26,27)/t17?,19?,20?,22-,23-,24?/m1/s1 |
InChI Key |
TZNRCHUCVIMHIH-CGWLFZNLSA-N |
Isomeric SMILES |
C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)C(=O)NC4CCC(CC4)N)C5=CC=CC=C5 |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4CCC(CC4)N)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


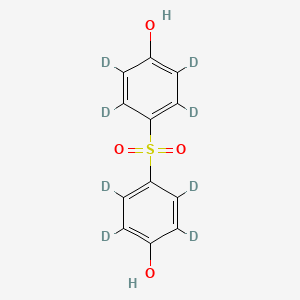
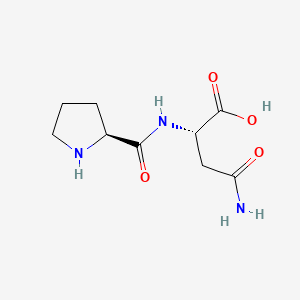
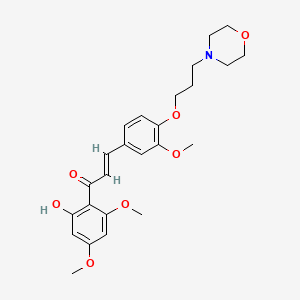

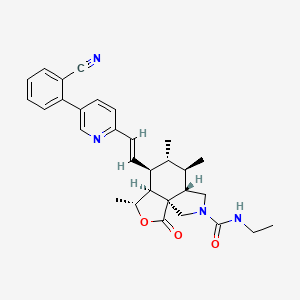
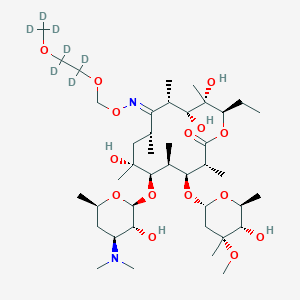
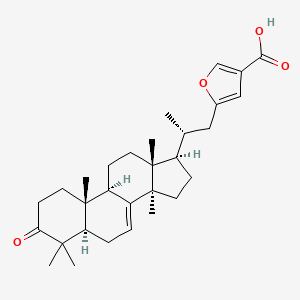
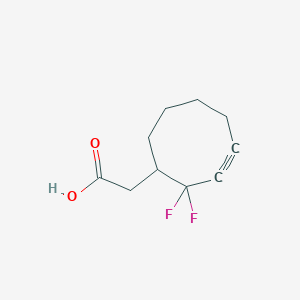
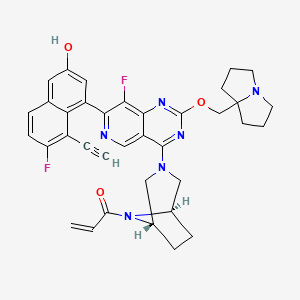
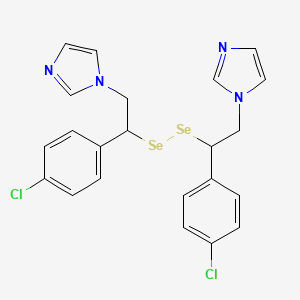
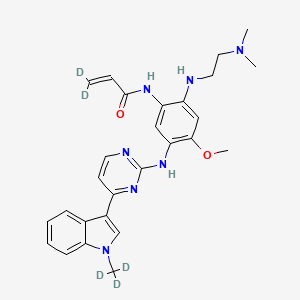
![N'-[9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B15140263.png)
![N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B15140269.png)
